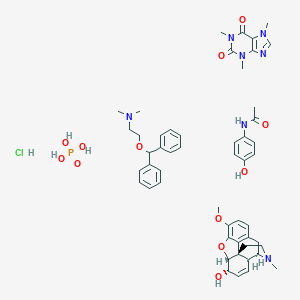
Hexamethylbenzene
Overview
Description
C₁₂H₁₈ . It is an aromatic compound and a derivative of benzene, where all six hydrogen atoms of benzene are replaced by methyl groups. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Hexamethylbenzene can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the methylation of benzene using methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrially, this compound is produced through similar methylation processes, often using more efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Hexamethylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to mellitic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although less common, this compound can be reduced under specific conditions, often involving hydrogenation catalysts.
Substitution: this compound can undergo electrophilic substitution reactions, where one or more methyl groups are replaced by other functional groups.
Major Products: The major products of these reactions include mellitic acid, various substituted this compound derivatives, and other aromatic compounds.
Scientific Research Applications
Hexamethylbenzene has numerous applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with various metals.
Biology and Medicine: This compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
1,2,3,4,5,6-hexamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFEBAXEOLKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058957 | |
| Record name | Hexamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] White crystalline powder with a yellow tint; [MSDSonline] | |
| Record name | Hexamethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00086 [mmHg] | |
| Record name | Hexamethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-85-4 | |
| Record name | Hexamethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAMETHYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3,4,5,6-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8SD5741V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexamethylbenzene?
A1: this compound has a molecular formula of C12H18 and a molecular weight of 162.27 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Various spectroscopic methods are employed to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively [].
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational frequencies of bonds, offering insights into functional groups and molecular structure [].
- Raman Spectroscopy: Raman spectroscopy complements IR data, particularly in the low-frequency region, and is valuable for studying crystal structures and phase transitions [].
- UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for analyzing electronic transitions, particularly in charge-transfer complexes involving this compound [, ].
Q3: Does this compound exhibit any notable phase transitions?
A3: Yes, this compound displays interesting phase transitions. Studies using Raman spectroscopy have identified three distinct crystalline phases (I, II, and III) and a liquid phase. Each phase exhibits characteristic low-frequency vibrational modes, reflecting changes in intermolecular interactions and molecular packing [].
Q4: Is there evidence of this compound forming charge-transfer complexes?
A4: Yes, this compound readily forms charge-transfer complexes with electron acceptors. For instance, it forms complexes with:
- Maleic Anhydride: In solution, these complexes exhibit characteristic UV-Vis absorption bands, and their formation constants and thermodynamic parameters have been determined [].
- Tetracyanoethylene (TCNE): Resonance Raman studies on this compound/TCNE complexes have provided insights into the vibrational reorganization energies associated with photoinduced electron transfer within the complex [].
Q5: How does this compound react with nitric acid?
A5: The reaction of this compound with nitric acid is complex, yielding a mixture of products. The reaction pathway involves side-chain substitution and leads to the formation of various nitro and nitrite derivatives, as well as other byproducts like pentamethylbenzyl nitrate and pentamethylphenylnitromethane [].
Q6: Can this compound participate in catalytic reactions?
A6: Yes, this compound plays a role in certain catalytic reactions. For example, in the methanol-to-hydrocarbons (MTH) process, it acts as a key intermediate. Computational studies using kinetic Monte Carlo (KMC) simulations, parameterized by density functional theory (DFT) calculations, have provided valuable insights into the role of this compound in the MTH reaction network within zeolite catalysts like H-ZSM-5 [].
Q7: Does the presence of water influence the reactivity of this compound in zeolites?
A7: Yes, water significantly influences the reactivity of this compound within zeolites. First-principle molecular dynamics simulations suggest that water molecules stabilize reaction intermediates and influence the preferred reaction pathways for methylation reactions involving this compound in H-SAPO-34 zeolites. These simulations highlight the crucial role of water in the aromatics-based reaction cycle of the MTH process [].
Q8: Can this compound act as a ligand in metal complexes?
A8: Yes, this compound acts as a versatile ligand in coordination chemistry, forming complexes with various transition metals.
- Ruthenium: It forms complexes like bis(this compound)ruthenium(0), exhibiting unusual bonding modes with the benzene ring, as revealed by X-ray crystallography [].
- Tin: this compound coordinates to tin in complexes such as [(η6-C6Me6)Sn(AlCl4)2]2, demonstrating the ability of this compound to stabilize metal centers in low oxidation states [].
- Gallium: The complex (this compound)gallium(I) tetrachlorogallate(III) showcases the formation of mono(arene) complexes with gallium(I) [].
- Scandium: Spectroscopic studies on Sc complexes with methylbenzenes, including this compound, reveal how metal coordination induces ring deformation and alters the electronic distribution within the aromatic ring [].
Q9: Are there environmental concerns associated with this compound?
A9: While this specific set of research papers doesn't provide detailed information on the environmental impact of this compound, it's essential to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling, particularly in the context of its use in industrial processes and research [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)

